(1S,2S)-(+)-1,2-Diaminocyclohexane

Vue d'ensemble

Description

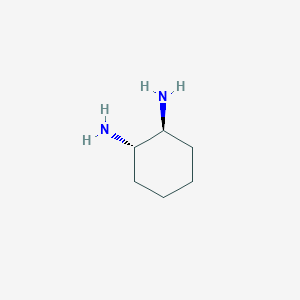

(1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) is a chiral cyclohexane-based diamine with the molecular formula C₆H₁₄N₂ (molecular weight: 114.19 g/mol). Its CAS number is 21436-03-3, and it exhibits a specific rotation of +25.25° (589 nm, c = 5 in 1M HCl) . Key physical properties include:

DACH is widely used in asymmetric organocatalysis, coordination chemistry, and pharmaceutical synthesis due to its rigid cyclohexane backbone and stereochemical control. Its enantiomer, (1R,2R)-1,2-diaminocyclohexane, shares identical physical properties but exhibits opposite optical activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane typically involves the catalytic hydrogenation of 1,2-dicyanocyclohexane. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the selective formation of the (1S,2S) enantiomer.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The purity and enantiomeric excess of the product are critical parameters that are closely monitored during the manufacturing process.

Analyse Des Réactions Chimiques

Types of Reactions: (1S,2S)-(+)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form cyclohexane derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or platinum.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include substituted cyclohexane derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Asymmetric Synthesis

(1S,2S)-(+)-1,2-Diaminocyclohexane is widely used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions allows it to catalyze various enantioselective reactions. This property is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

| Application | Description |

|---|---|

| Chiral Ligand | Facilitates asymmetric synthesis through metal complex formation |

| Enantioselective Reactions | Involved in synthesizing drugs with specific stereochemistry |

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of several pharmaceutical agents, including antiviral and anticancer drugs. Its role in drug development highlights its importance in medicinal chemistry.

| Drug Type | Example Compounds | Role |

|---|---|---|

| Antiviral | Acyclovir derivatives | Intermediate for synthesis |

| Anticancer | Cisplatin analogs | Building block for complex molecules |

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it suitable for investigating the effects of chirality on biological activity.

| Study Area | Application |

|---|---|

| Enzyme Mechanisms | Investigating how enzymes interact with chiral substrates |

| Protein-Ligand Interactions | Understanding binding affinities and specificity |

Case Study 1: Chiral Catalysis

A study published in the Journal of the American Chemical Society demonstrated that this compound could enhance the enantioselectivity of a catalytic reaction involving Mn(IV)(salen) complexes. The research highlighted how varying external ligands influenced the reaction's outcome, showcasing the compound's utility in fine-tuning catalytic processes.

Case Study 2: Drug Development

In a research project focusing on the synthesis of novel anticancer agents, this compound was employed as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the compound's role in developing effective therapeutic agents.

Mécanisme D'action

The mechanism by which (1S,2S)-(+)-1,2-Diaminocyclohexane exerts its effects is primarily through its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific receptors or enzymes, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce the formation of enantiomerically pure products.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Diamines

Enantiomeric Pair: (1R,2R)-1,2-Diaminocyclohexane

The (1R,2R)-enantiomer is structurally identical to (1S,2S)-DACH but differs in stereochemical outcomes in reactions:

- Catalytic Asymmetric Reactions: In the conjugate addition of malonate to cyclic enones, switching from (1R,2R)-DACH to (1S,2S)-DACH reverses the configuration of the adduct . For example, (1R,2R)-DACH produces the R-enantiomer, while (1S,2S)-DACH yields the S-enantiomer (Table 1).

- Organocatalysts: Thiourea catalysts derived from (1S,2S)-DACH (e.g., in Michael additions) generate products with enantioselectivity opposite to those from (1R,2R)-DACH .

Table 1. Enantioselectivity in Malonate Conjugate Addition

| Diamine Enantiomer | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|

| (1R,2R)-DACH | R | >90% |

| (1S,2S)-DACH | S | >90% |

Ethylenediamine (1,2-Diaminoethane)

Ethylenediamine (C₂H₈N₂) is a simpler, non-chiral diamine. Key differences include:

- Structural Rigidity : Ethylenediamine lacks the rigid cyclohexane ring, leading to less stereochemical control in catalysis .

- Reactivity: Reactions with maleimides form piperazine derivatives, whereas DACH forms decahydroquinoxalines due to its cyclic structure .

- Applications : Ethylenediamine is used in industrial chelators and polymers, while DACH is preferred in asymmetric synthesis and chiral metal complexes .

Table 2. Physical Properties Comparison

| Property | (1S,2S)-DACH | Ethylenediamine |

|---|---|---|

| Molecular Weight | 114.19 g/mol | 60.10 g/mol |

| Boiling Point | 104–110°C (40 mmHg) | 117°C (760 mmHg) |

| Chirality | Chiral | Achiral |

| Water Solubility | High | Very high |

1,2-Diphenylethylenediamine

This diamine (C₁₄H₁₆N₂ ) features phenyl groups instead of a cyclohexane ring:

- Steric Effects : The bulky phenyl groups increase steric hindrance, altering substrate binding in catalysis compared to DACH .

- Electronic Effects : Aromatic rings introduce π-π interactions, which are absent in DACH.

- Applications : Used in chiral Schiff base ligands, but DACH-based ligands often show higher enantioselectivity in metal-catalyzed reactions .

Role in Coordination Chemistry and Pharmaceuticals

Platinum Complexes

DACH enantiomers form chiral Pt(II) complexes with distinct properties:

- (1S,2S)-DACH Pt Complexes : Used in fluorescent materials and antitumor agents (e.g., oxaliplatin derivatives). The stereochemistry influences DNA adduct formation and cytotoxicity .

- Comparison with Ethylenediamine Complexes : DACH-Pt adducts are more resistant to DNA repair mechanisms than cisplatin, enhancing antitumor efficacy .

Activité Biologique

(1S,2S)-(+)-1,2-Diaminocyclohexane (CAS Number: 21436-03-3) is a bicyclic organic compound characterized by two amine groups attached to a cyclohexane ring. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- Melting Point : 40-43 °C

- Density : 0.9 g/cm³

- Boiling Point : 193.6 °C

Biological Activity

The biological activity of this compound has been extensively studied, particularly in the context of its use as a ligand in coordination chemistry and its implications in cancer treatment.

Anticancer Properties

- Platinum Complexes : Research has shown that this compound serves as a ligand in platinum(II) complexes, which exhibit significant anticancer activity. For instance, the complex [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] demonstrated high potency against various cancer cell lines through mechanisms involving mitochondrial disruption and interference with cell cycle proteins .

- Mechanism of Action : The mechanisms by which these complexes exert their effects include:

- Comparative Efficacy : Studies indicate that these platinum complexes are significantly more effective than traditional chemotherapy agents like cisplatin, particularly in overcoming resistance mechanisms associated with cisplatin treatment .

Study on Coordination Complexes

A study investigated the synthesis and characterization of coordination complexes involving this compound. The findings highlighted the compound's role in enhancing the biological activity of mixed ligand complexes used commercially for anticancer therapies. The study also emphasized the importance of ligand geometry and electronic properties in determining the efficacy of these complexes .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activities. Various assays demonstrated that its derivatives possess significant radical scavenging abilities, contributing to their potential therapeutic applications beyond oncology .

Applications in Drug Development

The compound is not only pivotal in anticancer drug synthesis but also shows promise as a chiral ligand in asymmetric synthesis processes. Its derivatives have been explored for their ability to catalyze enantioselective reactions effectively . This versatility makes this compound a valuable component in pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (1S,2S)-(+)-1,2-Diaminocyclohexane be experimentally verified?

Enantiomeric purity is typically assessed via polarimetry by measuring optical rotation. For this compound, the specific optical rotation is reported as:

- (in 1N HCl, )

- (in 1M HCl, )

A deviation from these values indicates impurities. Complementary techniques like chiral HPLC or NMR with chiral shift reagents may resolve ambiguities.

Q. What methodologies are recommended for synthesizing chiral Schiff base ligands using this compound?

The compound reacts with carbonyl derivatives (e.g., 3,5-diiodosalicylaldehyde) in a 1:2 molar ratio to form chiral Schiff bases. Key steps include:

- Reflux in ethanol for 12–24 hours under inert atmosphere.

- Characterization via UV-Vis (absorption bands at 250–300 nm for imine bonds), FTIR (C=N stretch at ~1600–1650 cm⁻¹), and H NMR (disappearance of aldehyde protons at ~10 ppm) .

- Metal complexation (e.g., with CdCl₂·H₂O) enhances catalytic activity in oxidation reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent oxidation or decomposition .

- Handling : Use corrosion-resistant gloves (nitrile or neoprene) and respiratory protection (NIOSH-approved filters) due to its skin corrosion/irritation hazard (GHS Category 1B) .

- Incompatibilities : Avoid water contact (risk of exothermic reaction) and strong oxidizers .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis, and what factors influence enantioselectivity?

this compound serves as a chiral auxiliary in organocatalysts. For example:

- Epoxidation catalysts : Condensation with bromoaldehyde forms C₂-symmetric bis-iminium salts, which enhance enantioselectivity via steric crowding in transition states. Optimize solvent polarity (e.g., acetonitrile) and temperature (40–60°C) to achieve >90% ee .

- Metal complexes : Coordination with Pt(II) or Cd(II) generates chiral centers for catalytic oxidation of benzyl alcohol. Reaction yield correlates with solvent hydrogen bond basicity—use aprotic solvents like DMF for higher efficiency .

Q. What strategies improve the toughness of epoxy resins modified with this diamine?

Pre-reacting this compound with functionalized polydimethylsiloxane (PDMS-DGE) enhances crosslinking in DGEBA epoxy resins. Key evaluations include:

- Differential Scanning Calorimetry (DSC) : Monitor glass transition temperature () shifts (e.g., from 120°C to 90°C) to assess flexibility.

- Dynamic Mechanical Analysis (DMA) : Measure storage modulus () and tan δ peaks to quantify viscoelastic behavior .

Q. How can high-throughput screening optimize solvent conditions for alkylation reactions?

A segmented-flow microreactor system enables simultaneous solvent and parameter screening in 16 µL droplets. For alkylation of this compound:

- Key variables : Solvent hydrogen bond basicity (β), temperature (25–80°C), and residence time (5–30 min).

- Optimal solvents : Ethyl acetate (β = 0.45) or THF (β = 0.55) yield >85% conversion. Scale-up validation in continuous flow reactors ensures reproducibility .

Q. What crystallographic techniques resolve hydrogen-bonding networks in its supramolecular assemblies?

Single-crystal X-ray diffraction with SHELXL refinement reveals:

Propriétés

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21436-03-3 | |

| Record name | (+)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.